molecular formula C4H10NSe B13115330 1-Amino-2-methylpropane-2-selenol

1-Amino-2-methylpropane-2-selenol

Cat. No.: B13115330
M. Wt: 151.10 g/mol
InChI Key: RFOVMHPKAMWJRG-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropane-2-selenol is an organoselenium compound characterized by the presence of an amino group and a selenol group attached to a branched carbon chain

Preparation Methods

The synthesis of 1-Amino-2-methylpropane-2-selenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane-2-thiol with selenium dioxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenol group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Amino-2-methylpropane-2-selenol undergoes various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide, depending on the oxidizing agent and reaction conditions.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include seleninic acid, selenoxide, and various substituted derivatives.

Scientific Research Applications

1-Amino-2-methylpropane-2-selenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-methylpropane-2-selenol involves its ability to participate in redox reactions. The selenol group can undergo oxidation and reduction, making it a versatile reagent in redox chemistry. The amino group can interact with various molecular targets, potentially influencing biological pathways and processes.

Comparison with Similar Compounds

1-Amino-2-methylpropane-2-selenol can be compared with other similar compounds, such as:

    2-Amino-2-methylpropan-1-ol: This compound has a hydroxyl group instead of a selenol group, making it less reactive in redox reactions.

    2-Amino-2-methylpropane-2-thiol: This compound has a thiol group instead of a selenol group, which affects its chemical reactivity and biological properties.

    2-Amino-2-methylpropan-1-thiol: Similar to the previous compound but with the thiol group attached to a different carbon atom. The uniqueness of this compound lies in its selenol group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.

Properties

Molecular Formula

C4H10NSe

Molecular Weight

151.10 g/mol

InChI

InChI=1S/C4H10NSe/c1-4(2,6)3-5/h3,5H2,1-2H3

InChI Key

RFOVMHPKAMWJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)[Se]

Origin of Product

United States

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